![molecular formula C25H28N4O4 B2551409 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251670-17-3](/img/structure/B2551409.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is an intricate organic compound. Structurally, it integrates a pyrido[4,3-d]pyrimidine core, adorned with benzyl, methyl, and acetamide moieties, and features notable substitution patterns on its phenyl ring. Given its composite structure, the compound is of great interest within organic and medicinal chemistry fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine Core Synthesis: : The preparation begins with the assembly of the pyrido[4,3-d]pyrimidine core. Typically, this involves cyclization reactions starting from suitably substituted pyridine derivatives under conditions that promote ring closure and functionalization.
Functional Group Modifications: : Benzyl and methyl groups are introduced via alkylation reactions, utilizing agents such as benzyl halides and methyl iodide. Acetamide is then appended through nucleophilic substitution, often facilitated by acyl chlorides or anhydrides under mild basic or acidic conditions. Industrial Production Methods : Industrial synthesis often optimizes these routes for scale, focusing on reaction efficiency, yield, and safety. Using flow chemistry systems to ensure consistent quality and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield corresponding sulfoxide or sulfone derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Can be reduced to amines or alcohols using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic or nucleophilic substitution to introduce diverse functional groups under controlled conditions. Common Reagents and Conditions :
Oxidation: : m-CPBA, mild temperatures.
Reduction: : LiAlH4, dry ether solvents.
Substitution: : Use of halides, nucleophiles like amines or alkoxides. Major Products : The product palette includes sulfoxides, amines, alcohols, and substituted derivatives, expanding its utility in synthetic applications.
Scientific Research Applications
This compound is notable for its diverse applications:
Chemistry: : As a versatile building block in organic synthesis.
Biology: : Modulates enzyme activity or serves as a ligand in receptor binding studies.
Medicine: : Explored for potential therapeutic properties due to its bioactive structure, including anti-inflammatory and anti-cancer activity.
Industry: : Utilized in the creation of high-performance materials or as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulates cellular signaling pathways through binding interactions or inhibits enzymatic activities by blocking active sites or altering protein conformation.
Comparison with Similar Compounds
When compared to its analogs, such as:
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-acetamide.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide.
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dihydroxyphenyl)acetamide.
The presence of the 3,5-dimethoxyphenyl group provides distinct pharmacokinetic and dynamic properties, enhancing its potency and specificity in biological assays.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-23-9-10-28(14-18-7-5-4-6-8-18)15-22(23)25(31)29(17)16-24(30)27-19-11-20(32-2)13-21(12-19)33-3/h4-8,11-13H,9-10,14-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMYIFQOPGMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2551328.png)
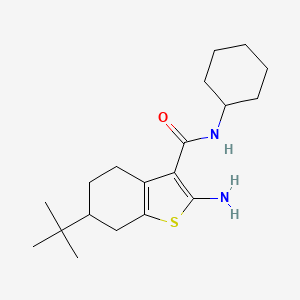
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)
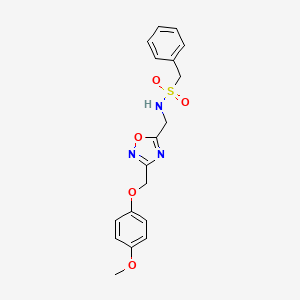
![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)
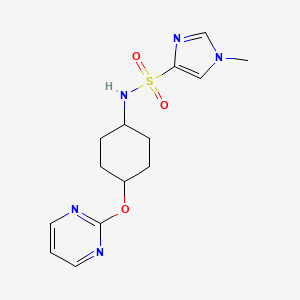
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

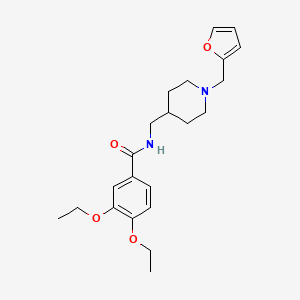
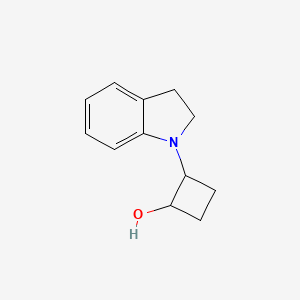
![2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2551346.png)
![3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)
